molecular formula C13H14O B3256765 1-(Naphthalen-2-yl)propan-2-ol CAS No. 27650-89-1

1-(Naphthalen-2-yl)propan-2-ol

Cat. No.: B3256765
CAS No.: 27650-89-1
M. Wt: 186.25 g/mol
InChI Key: YVOGOZKBNGQERR-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)propan-2-ol is an organic compound with the molecular formula C13H14O It consists of a naphthalene ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the corresponding ketone to the alcohol. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) at room temperature.

Major Products Formed

    Oxidation: 1-(Naphthalen-2-yl)propan-2-one.

    Reduction: 1-(Naphthalen-2-yl)propan-2-amine.

    Substitution: 1-(Naphthalen-2-yl)propan-2-yl chloride.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, when used as a precursor for beta-adrenergic antagonists, the compound binds to beta-adrenergic receptors, blocking the actions of endogenous catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

1-(Naphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:

    Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure but with an additional isopropylamino group.

    Nadolol: Another beta-adrenergic antagonist with a similar structure but with a tetrahydronaphthalene ring.

Uniqueness

This compound is unique due to its specific structural features, which allow it to serve as a versatile intermediate in the synthesis of various bioactive compounds. Its naphthalene ring provides stability and enhances its interaction with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

1-naphthalen-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOGOZKBNGQERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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